N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and sulfonation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it is used to create a variety of complex molecules.
Biology: It has shown promise as a bioactive compound with potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions result in the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agriculture.
Benzene Sulfonamide: A common scaffold in medicinal chemistry, known for its antimicrobial properties.
Propyl Sulfide: A sulfur-containing compound with industrial applications.
Uniqueness
N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
370073-66-8 |
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Molecular Formula |
C13H18N4O2S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H18N4O2S2/c1-3-9-17-12(14-15-13(17)20)10(2)16-21(18,19)11-7-5-4-6-8-11/h4-8,10,16H,3,9H2,1-2H3,(H,15,20) |
InChI Key |
COLHOTOPWFWVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C(C)NS(=O)(=O)C2=CC=CC=C2 |
solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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